molecular formula C22H25N5O6S2 B2566744 Ethyl 4-((4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 851979-85-6

Ethyl 4-((4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No. B2566744
CAS RN: 851979-85-6
M. Wt: 519.59
InChI Key: HQHPYHQWTHEDTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H25N5O6S2 and its molecular weight is 519.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Agents Synthesis : Research focused on creating new compounds with antimicrobial properties includes the development of novel heterocyclic compounds incorporating a sulfonamido moiety, which has shown promise as antibacterial agents. These studies explore the reactivity towards various compounds to produce derivatives with high antimicrobial activities (Azab, Youssef, & El-Bordany, 2013).
  • Hybrid Molecules for Biological Activities : The microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties investigated their antimicrobial, antilipase, and antiurease activities. Some compounds exhibited good to moderate antimicrobial activity against test microorganisms, highlighting the compound's potential in developing new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Anti-Tumor and Anti-Proliferative Agents

  • Anti-Tumor Agents : Studies on novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been conducted for their anti-tumor properties. Efficient methods were developed for synthesizing these derivatives, which showed significant effects in mouse tumor model cancer cell lines, indicating potential use in cancer therapy (Nassar, Atta-Allah, & Elgazwy, 2015).
  • Synthesis and Screening of Thiazole Compounds : A series of thiazole compounds were synthesized and tested for their anticancer activity against breast cancer cells. Some compounds showed comparable activity to Paclitaxel, suggesting potential applications in cancer treatment (Sonar, Pardeshi, Dokhe, Kharat, Zine, Kótai, Pawar, & Thore, 2020).

Molecular Modeling and Drug Design

  • Molecular Modeling Studies : The synthesis of novel compounds for potential use as antimicrobial agents involved molecular modeling studies to predict the interaction with bacterial targets. This approach facilitates the design of more effective drugs by understanding the molecular basis of their action (Desai, Shihora, & Moradia, 2007).

properties

IUPAC Name

ethyl 4-[4-[[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O6S2/c1-3-33-22(29)26-10-12-27(13-11-26)35(30,31)17-7-4-15(5-8-17)20(28)24-25-21-23-18-9-6-16(32-2)14-19(18)34-21/h4-9,14H,3,10-13H2,1-2H3,(H,23,25)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHPYHQWTHEDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.